molecular formula C15H15N3O3 B5727389 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide

2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide

Cat. No. B5727389
M. Wt: 285.30 g/mol
InChI Key: IXOVQMWBQJGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide, also known as MPHC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPHC is a hydrazine derivative that has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor growth pathways. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide has been shown to exhibit a variety of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. It has also been shown to have antioxidant and neuroprotective properties, which may make it a potential treatment for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide has several advantages for use in lab experiments, including its relatively low cost and easy synthesis. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide, including further studies on its mechanism of action, optimization of its synthesis, and testing its potential as a treatment for various diseases. Additionally, the development of new derivatives of 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide with improved properties may lead to the discovery of even more potent compounds with potential therapeutic applications.
In conclusion, 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide is a synthetic compound that has shown promising results in medical research. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its properties for use in medical applications.

Synthesis Methods

The synthesis of 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 3-methoxybenzoylhydrazine and phenyl isocyanate in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory and anti-tumor properties and has been tested as a potential treatment for cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-[(3-methoxybenzoyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-9-5-6-11(10-13)14(19)17-18-15(20)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOVQMWBQJGYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methoxybenzoyl)amino]-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.